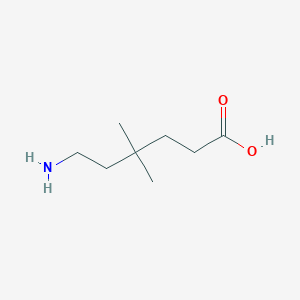

6-Amino-4,4-dimethylhexanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

6-amino-4,4-dimethylhexanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-8(2,5-6-9)4-3-7(10)11/h3-6,9H2,1-2H3,(H,10,11) |

InChI Key |

CNBSWWCSVWXFDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC(=O)O)CCN |

Origin of Product |

United States |

Contextualization Within Non Proteinogenic Amino Acids and Branched Aliphatic Carboxylic Acids

6-Amino-4,4-dimethylhexanoic acid occupies a specific niche within two important classes of organic molecules: non-proteinogenic amino acids and branched aliphatic carboxylic acids.

Non-proteinogenic amino acids are those that are not among the 20 standard amino acids genetically coded for in proteins. They can be either naturally occurring or synthetically derived and offer a vast expansion of chemical diversity for applications in drug discovery and materials science. The incorporation of these unique building blocks into peptides can introduce novel structural and functional properties.

As a branched aliphatic carboxylic acid, the compound is defined by its open-chain structure (aliphatic) and the presence of a carboxyl group (-COOH). The "branched" designation refers to the gem-dimethyl group at the C4 position, which distinguishes it from its linear counterpart, 6-aminohexanoic acid. This branching has a significant impact on the molecule's physical and chemical properties.

Historical Perspectives on Its Discovery and Initial Synthetic Explorations

While a definitive historical account of the initial discovery and synthesis of 6-Amino-4,4-dimethylhexanoic acid is not prominently documented in readily available literature, its synthesis can be logically deduced from established principles of organic chemistry. A plausible and efficient synthetic route would likely commence with a Michael addition reaction.

A key starting material for such a synthesis would be 4,4-dimethyl-5-nitropent-1-ene. The initial step would involve the conjugate addition of a cyanide ion (from a source like potassium cyanide) to this activated alkene. This reaction would extend the carbon chain and introduce the necessary nitrile functional group, a precursor to the carboxylic acid.

Following the successful formation of the nitrile intermediate, the subsequent step would involve the reduction of the nitro group to a primary amine. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents, with catalytic hydrogenation being a common and effective method. The final step in this proposed synthesis would be the hydrolysis of the nitrile group to a carboxylic acid, which is typically carried out under acidic or basic conditions. This sequence of reactions represents a logical and established pathway to access this compound.

Significance and Role in Contemporary Organic Chemistry Research

Chemo-Selective Synthesis Routes to the this compound Core Structure

The construction of the this compound molecule involves the precise assembly of its carbon skeleton and the introduction of its two functional groups: a carboxylic acid and a primary amine. Chemo-selective strategies are paramount to avoid cross-reactivity and ensure high yields of the desired product.

Alkylation reactions are a cornerstone of carbon-carbon bond formation and provide a robust method for building the hexanoic acid chain. A common approach involves the sequential alkylation of a malonic ester derivative.

A potential synthetic route could commence with diethyl malonate. The first step involves deprotonation with a suitable base, such as sodium ethoxide, to form an enolate, which is then alkylated with ethyl bromide to yield diethyl ethylmalonate. A second deprotonation and alkylation step, using a reagent like 2-bromo-2-methylpropane, could introduce the tert-butyl group, which contains the required gem-dimethyl arrangement. However, the steric hindrance of the tertiary electrophile makes this second alkylation challenging.

A more viable alkylation strategy starts with a precursor already containing the gem-dimethyl group. For instance, 3,3-dimethyl-5-bromopentanenitrile can be used as a key intermediate. The carbon chain can be extended via reaction with a cyanide source, followed by hydrolysis to the carboxylic acid. The terminal amino group can then be introduced in a subsequent step.

Another powerful alkylation method involves the use of organocuprates. For example, the reaction of a lithium dialkylcuprate with an α,β-unsaturated ester can be used to introduce the gem-dimethyl group at the 4-position of the hexanoic acid chain.

Condensation reactions offer an alternative pathway to assemble the carbon framework. The Knoevenagel condensation, for instance, can be employed to react an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters.

A plausible route begins with 3,3-dimethylbutanal. This aldehyde can undergo a Knoevenagel condensation with malonic acid in the presence of a base like pyridine. The resulting unsaturated dicarboxylic acid can then be selectively decarboxylated upon heating to yield 4,4-dimethylhex-2-enoic acid. Subsequent reduction of the carbon-carbon double bond would provide the saturated 4,4-dimethylhexanoic acid backbone.

Another approach is the aldol (B89426) condensation. While less direct for this specific target, a carefully designed sequence could utilize an aldol reaction between a ketone and an enolate to construct a key intermediate, which is then further elaborated to the final hexanoic acid structure.

| Reaction Type | Starting Materials | Key Steps | Intermediate Product |

| Malonic Ester Synthesis | Diethyl malonate, Ethyl bromide, 2-Bromo-2-methylpropane | Sequential deprotonation and alkylation | Diethyl ethyl(2-methylpropan-2-yl)malonate |

| Knoevenagel Condensation | 3,3-Dimethylbutanal, Malonic acid | Condensation, Decarboxylation, Reduction | 4,4-Dimethylhexanoic acid |

Once the 4,4-dimethylhexanoic acid backbone is established with a suitable precursor functional group, reductive amination is a highly effective method for introducing the terminal amino group. This reaction typically involves the conversion of a carbonyl group (aldehyde or ketone) to an amine.

For the synthesis of this compound, a precursor such as methyl 6-oxo-4,4-dimethylhexanoate would be ideal. This keto-ester can be subjected to reductive amination conditions. The reaction proceeds via the formation of an intermediate imine or enamine upon treatment with ammonia (B1221849) or an ammonia source (like ammonium (B1175870) acetate). This intermediate is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C). chemicalbook.com The ester group can then be hydrolyzed under acidic or basic conditions to yield the final amino acid.

An alternative precursor is 6-hydroxy-4,4-dimethylhexanoic acid. The hydroxyl group can be oxidized to an aldehyde, which is then subjected to reductive amination as described above.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The structure of this compound is achiral as there are no stereocenters in the molecule. The carbon at position 4 is attached to two identical methyl groups, and no other carbon atom is asymmetrically substituted. Therefore, it does not have enantiomers or diastereomers. However, stereoselective synthesis methods are crucial for creating chiral analogs of this compound, where a stereocenter might be introduced by modifying the substitution pattern. The following sections describe how such stereoselective control could be achieved in the synthesis of a hypothetical chiral derivative of the hexanoic acid backbone.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to creating stereocenters.

For a hypothetical synthesis of a chiral analog, such as (R)- or (S)-6-amino-4-methylhexanoic acid, a key step could be the asymmetric hydrogenation of an unsaturated precursor like 6-amino-4-methylhex-4-enoic acid. Chiral transition metal catalysts, often based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP), can facilitate the addition of hydrogen across the double bond with high enantioselectivity, establishing the stereocenter at C4.

The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee). The catalyst forms a diastereomeric complex with the substrate, and the facial selectivity of the hydrogenation is dictated by the steric and electronic properties of the chiral ligand.

Another powerful strategy for stereoselective synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse.

A well-established method is the use of Evans' oxazolidinone auxiliaries. wikipedia.org To synthesize a chiral derivative of this compound, one could start by acylating a chiral oxazolidinone with an appropriate acid chloride. The resulting N-acyl oxazolidinone can be converted into a chiral enolate by treatment with a base. This enolate can then be alkylated, with the bulky chiral auxiliary directing the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary, for instance by hydrolysis, yields the enantiomerically enriched carboxylic acid. wikipedia.org

Similarly, pseudoephedrine and the more recent pseudoephenamine can serve as practical chiral auxiliaries for asymmetric alkylation reactions. harvard.edunih.gov An amide is formed between the substrate and the chiral auxiliary. Deprotonation followed by alkylation proceeds with high diastereoselectivity. A key advantage of pseudoephenamine is that its derivatives often have a high propensity to be crystalline, facilitating purification by recrystallization. harvard.edunih.gov Furthermore, these auxiliaries can be cleaved under various conditions to provide enantiomerically enriched carboxylic acids, alcohols, or ketones. harvard.edu

The table below summarizes the diastereomeric ratios (d.r.) achieved in the alkylation of pseudoephenamine amides, illustrating the high level of stereocontrol possible with this method for creating quaternary stereocenters, which would be relevant for synthesizing more complex analogs. nih.gov

| Entry | Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) |

| 1 | MeI | α-methyl | >50:1 |

| 2 | BnBr | α-benzyl | >50:1 |

| 3 | Allyl Iodide | α-allyl | >50:1 |

| 4 | EtI | α-ethyl | >50:1 |

| 5 | i-PrI | α-isopropyl | 19:1 |

Table adapted from research on pseudoephenamine auxiliaries, demonstrating typical selectivities in the formation of α-quaternary centers. nih.gov

These stereoselective strategies are fundamental tools in modern organic synthesis and would be directly applicable to the construction of chiral analogs of this compound for various scientific applications.

Enzymatic and Biocatalytic Pathways for this compound and its Analogues

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions and often obviating the need for complex protecting group strategies. The application of enzymes for the synthesis of this compound and its analogues, such as 6-aminohexanoic acid, is an area of active research. nih.gov These pathways can be categorized into several key approaches.

Microbial fermentation is a cornerstone of industrial biotechnology for producing a wide array of chemical building blocks, including carboxylic acids. nih.govmdpi.com Strains of microorganisms can be engineered to convert renewable feedstocks like sugars into target molecules. nih.gov The synthesis of the carbon backbone of this compound could be envisioned via a modified fatty acid synthesis pathway or a reversal of the β-oxidation cycle, a process known as microbial chain elongation. nih.gov

In this approach, a microbial host would be engineered to produce a C6 dicarboxylic acid or a related precursor. The economic viability of such a process depends on achieving high product titers, yields, and productivity to compete with petrochemical-based manufacturing. nih.gov Research in this area focuses on systems metabolic engineering to develop novel strains capable of converting biomass into the desired carboxylic acids efficiently. nih.gov Anaerobic fermentation is often preferred as it can offer high yields and reduce contamination risks, though it presents challenges in managing the cellular redox balance and energy generation. nih.govasm.org

Table 1: Examples of Carboxylic Acids Produced via Microbial Fermentation

| Carboxylic Acid | Production Method | Key Considerations |

| Succinic Acid | Anaerobic bacterial fermentation | High-yield production from renewable biomass has been commercialized. mdpi.com |

| Propionic Acid | Fermentation by Propionibacterium species | Energetics of the metabolic pathways are a key focus for optimization. mdpi.com |

| Medium-Chain Fatty Acids | Anaerobic fermentation with chain elongation | pH control and the supply of electron donors (e.g., ethanol, lactate) are critical. nih.govasm.org |

| Adipic Acid | Engineered microbial pathways | A bio-based alternative to the industrial synthesis from cyclohexane (B81311). nih.gov |

This table presents examples of related carboxylic acids to illustrate the scope of microbial synthesis.

Transaminases (TAs), or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. nih.gov This reaction is highly stereoselective, making transaminases ideal for the synthesis of chiral amines and amino acids. nih.gov

For the synthesis of this compound, a transaminase could be used to introduce the amino group at the C6 position of a corresponding keto-acid precursor, 4,4-dimethyl-6-oxohexanoic acid. The choice of transaminase is crucial, as substrate specificity can vary widely. Enzymes like 4-aminobutyrate aminotransferase have shown activity on 6-oxohexanoic acid, demonstrating the feasibility of this approach for related structures. researchgate.net The reaction equilibrium can be driven towards product formation by using a suitable amino donor, such as L-alanine or L-glutamate, and by removing the keto-acid byproduct. nih.govresearchgate.net

Research has focused on identifying and engineering transaminases with desired substrate specificity and stability. For example, a transaminase from Chromobacterium violaceum (CV2025) has been successfully used in cascades to produce long-chain amino acids, indicating its potential for accommodating bulky substrates. nih.gov

Enzyme cascade systems, where multiple enzymatic reactions are performed in a single pot, mimic the efficiency of natural metabolic pathways. researchgate.net These systems improve process efficiency by minimizing downstream processing steps, reducing waste, and overcoming unfavorable equilibria by immediately converting intermediates. nih.gov

A powerful example is the development of a multi-step cascade for the synthesis of 6-aminohexanoic acid (a structural analogue) from cyclohexane. nih.gov In this system, a mixed-species microbial consortium was used. One strain (Pseudomonas taiwanensis) converted cyclohexane to ε-caprolactone, which was then transferred to a second strain (Escherichia coli) that harbored the enzymes for lactone hydrolysis, alcohol oxidation, and finally, transamination to yield 6-aminohexanoic acid. nih.gov This strategy achieved a high yield of 86% and demonstrates a blueprint for how a complex molecule like this compound could be synthesized from a simple precursor through a rationally designed, multi-enzyme pathway. nih.gov

Table 2: Enzymes in a Potential Cascade for this compound

| Reaction Step | Enzyme Class | Substrate | Product |

| Lactone Hydrolysis | Hydrolase / Lactonase | A dimethyl-ε-caprolactone | 6-Hydroxy-4,4-dimethylhexanoic acid |

| Alcohol Oxidation | Alcohol Dehydrogenase | 6-Hydroxy-4,4-dimethylhexanoic acid | 4,4-Dimethyl-6-oxohexanoic acid |

| Amination | Transaminase | 4,4-Dimethyl-6-oxohexanoic acid | This compound |

This table outlines a hypothetical enzymatic cascade based on established biocatalytic reactions.

Strategic Considerations for Scalable Synthesis Research of this compound

Translating a laboratory-scale synthesis into a viable industrial process requires careful consideration of several strategic factors. For the production of this compound, whether through chemical or biocatalytic routes, scalability is paramount.

Key considerations for biocatalytic routes include:

Enzyme/Strain Stability: The operational stability of the enzymes or microbial strains under process conditions (temperature, pH, shear stress) is critical for ensuring a long catalyst lifetime and reducing costs.

Cofactor Regeneration: Many enzymatic steps, particularly oxidations and reductions, require expensive nicotinamide (B372718) cofactors (e.g., NAD(P)H). Efficient in situ cofactor regeneration systems, often involving a secondary dehydrogenase enzyme and a sacrificial substrate, are essential for economic feasibility. researchgate.net

Substrate and Product Inhibition: High concentrations of either the substrate or the final product can inhibit enzyme activity, limiting productivity. nih.gov Strategies like fed-batch processing or in situ product removal can mitigate these effects.

Downstream Processing: The separation and purification of the final product from the reaction mixture (which may contain biomass, residual substrates, and byproducts) can account for a significant portion of the total production cost. mdpi.com The choice of synthesis route can heavily influence the complexity and cost of purification.

Reactivity of the Amino Group in this compound

The terminal primary amino group (-NH2) in this compound acts as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. chemguide.co.uklibretexts.org Its reactivity is central to many derivatization strategies, including the formation of amides, peptides, and N-alkylated products. The gem-dimethyl group is located at the γ-position relative to the amino group, which is sufficiently distant so as not to impose significant steric hindrance on the amine's nucleophilicity.

The primary amine of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide bonds. youtube.comacs.org This reaction typically proceeds via a nucleophilic addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon of the acylating agent. youtube.com While the reaction with simple acyl halides is often vigorous, transformations involving sterically demanding or electronically deactivated partners may necessitate longer reaction times or the use of auxiliary bases. youtube.com

In the context of peptide synthesis, the amino group serves as the N-terminal nucleophile. The formation of a peptide bond requires the activation of the carboxyl group of a partner amino acid. This is achieved using specialized coupling reagents that facilitate amide bond formation under mild conditions, minimizing side reactions like racemization. uni-kiel.de A variety of coupling reagents are available, each with different activation mechanisms and efficiencies, particularly for coupling sterically hindered amino acids. uni-kiel.de Given that the amino group of this compound is unhindered, it is expected to couple efficiently with activated amino acids.

Table 1: Representative Acylation and Peptide Coupling Reactions of Primary Amines This table presents typical conditions for acylation and peptide coupling reactions involving primary amines, analogous to the amino group in this compound.

| Reaction Type | Amine Substrate | Acylating/Coupling Agent | Solvent | Base | Typical Yield | Reference |

| Acylation | Ethylamine | Ethanoyl chloride | Aqueous Solution | Excess Amine | High | uni-kiel.de |

| Acylation | Aniline | Benzoyl chloride | Benzene | None | High | youtube.com |

| Peptide Coupling | Glycine Methyl Ester | N-Boc-Alanine | DMF | HATU/DIPEA | >90% | uni-kiel.de |

| Peptide Coupling | Leucine Methyl Ester | N-Fmoc-Valine | CH2Cl2 | DCC/HOBt | ~85-95% | rsc.org |

As a strong nucleophile, the primary amino group can participate in nucleophilic substitution reactions with various electrophiles, most notably alkyl halides. chemguide.co.uklibretexts.org This reaction provides a direct route to N-alkylated derivatives. However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation. chemguide.co.uklibretexts.org The secondary amine product formed after the initial alkylation is often more nucleophilic than the starting primary amine, leading to subsequent reactions that can produce tertiary amines and ultimately quaternary ammonium salts. chemguide.co.uk

To favor the formation of the mono-alkylated product, reaction conditions can be controlled, for instance, by using a large excess of the starting amine relative to the alkylating agent. chemguide.co.uk This statistical approach increases the probability that the electrophile will react with the more abundant primary amine. The reactivity of this compound in such reactions is expected to be comparable to other unhindered primary amines.

Table 2: Conditions for Nucleophilic Substitution of Primary Amines with Alkyl Halides This table illustrates general conditions for the N-alkylation of primary amines.

| Amine | Alkyl Halide | Solvent | Base | Conditions | Product Distribution | Reference |

| Ammonia | 1-Bromooctane | Ethanol | Excess Ammonia | Sealed tube, heat | Mixture of primary and secondary amines | libretexts.org |

| Ethylamine | Bromoethane | None | Excess Ethylamine | Heat | Mixture of secondary, tertiary amines, and quaternary salt | chemguide.co.uk |

| Aniline | Benzyl Chloride | Toluene | K2CO3 | Reflux | N-Benzylaniline (Secondary Amine) | libretexts.org |

The oxidation of primary amines can lead to several different products, including hydroxylamines, nitroso compounds, and nitro compounds, depending on the strength and nature of the oxidizing agent. ncert.nic.in Common oxidants like hydrogen peroxide or peroxycarboxylic acids can oxidize primary alkylamines, often leading to nitro compounds as the final product. ncert.nic.in The reaction proceeds through intermediate species which are themselves susceptible to further oxidation.

More controlled and selective oxidation to specific states, such as the nitroso derivative, can be challenging but has been achieved using specialized catalytic systems, for example, with certain molybdenum complexes. [No specific search result for this] The gem-dimethyl group in this compound is not expected to interfere significantly with the oxidation of the distant amino group.

Reactivity of the Carboxylic Acid Group in this compound

The carboxylic acid (-COOH) functional group is the other key reactive site in this compound. It can undergo a variety of transformations, most importantly esterification and amidation. The 4,4-dimethyl group is situated on the γ-carbon relative to the carboxyl group. While not directly adjacent, this substitution can exert a moderate steric influence, potentially reducing reaction rates compared to linear carboxylic acids.

Esterification is a common strategy for the temporary protection of the carboxylic acid group during synthetic manipulations of the amino function. The classic Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a widely used method. chemguide.co.uk However, this reaction is reversible and can be inefficient for sterically hindered carboxylic acids. acs.org

For substrates where steric hindrance is a concern, alternative and more robust esterification methods are often employed. The Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is highly effective for forming esters, including those from sterically demanding acids, under mild conditions. organic-chemistry.org Another approach is to first convert the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with an alcohol. organic-chemistry.org These strategies are applicable for creating ester derivatives of this compound, which can serve not only as protecting groups but also as handles for attaching fluorescent tags or other moieties to create chemical biology probes.

Table 3: Methods for the Esterification of Carboxylic Acids This table provides examples of esterification methods, with particular relevance for potentially hindered carboxylic acids.

| Method | Carboxylic Acid | Alcohol | Reagents | Solvent | Typical Yield | Reference |

| Fischer Esterification | Ethanoic Acid | Ethanol | Conc. H2SO4 (cat.) | None | ~65% (at equilibrium) | chemguide.co.uk |

| Steglich Esterification | Benzoic Acid | tert-Butanol | DCC, DMAP (cat.) | CH2Cl2 | 93% | organic-chemistry.org |

| Yamaguchi Esterification | 2,4,6-Trimethylbenzoic Acid | Methanol | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | Toluene | 90% | organic-chemistry.org |

The formation of an amide bond by reacting the carboxylic acid group with an amine is a cornerstone of peptide chemistry and organic synthesis. The direct condensation of a carboxylic acid and an amine requires high temperatures to drive off the water formed, which can be incompatible with sensitive molecules.

Therefore, the reaction is almost universally carried out using coupling reagents that activate the carboxylic acid. chimia.chrsc.org This activation transforms the hydroxyl group of the acid into a good leaving group, facilitating nucleophilic attack by the amine under mild conditions. uni-kiel.de A vast array of coupling reagents has been developed, including carbodiimides (e.g., EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HATU). uni-kiel.de

The synthesis of peptides containing sterically hindered residues, such as those with gem-dimethyl groups near the reaction center, can pose a significant challenge. rsc.org Such hindrance can slow the coupling reaction and promote side reactions. For instance, studies on 3-amino-2,2-dimethylpropionic acid, where the gem-dimethyl group is α to the carboxyl group, have shown that steric hindrance can be problematic, though successful couplings can be achieved with potent reagents like DCC in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt). rsc.org Although the gem-dimethyl group in this compound is more remote (γ-position), it may still influence the molecule's conformation and reactivity, potentially requiring optimized coupling conditions or more powerful reagents for efficient amide bond formation. uni-kiel.de

Table 4: Common Coupling Reagents for Amide Bond Formation This table lists common coupling reagents used for the amidation of carboxylic acids, including those with steric hindrance.

| Coupling Reagent | Abbreviation | Activating Species | Typical Additive | Key Features | Reference |

| Dicyclohexylcarbodiimide | DCC | O-acylisourea | HOBt, DMAP | Inexpensive, effective; produces insoluble urea (B33335) byproduct. | uni-kiel.deorganic-chemistry.org |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | O-acylisourea | HOBt, Oxyma | Water-soluble urea byproduct, useful in aqueous media. | [No specific search result for this] |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Acylphosphonium salt | None | High coupling efficiency, especially for hindered systems. | uni-kiel.de |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Uronium/Aminium salt | HOAt | Very rapid and efficient, low racemization, suitable for difficult couplings. | uni-kiel.de |

Reduction of the Carboxylic Acid Functionality

The reduction of the carboxylic acid group in this compound to the corresponding amino alcohol, (6-amino-4,4-dimethylhexan-1-ol), is a theoretically feasible transformation. Standard reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are typically employed for this purpose. The reaction would likely require protection of the amino group, for instance as a carbamate (B1207046) (e.g., Boc or Cbz), to prevent side reactions. After the reduction, the protecting group could be removed to yield the desired amino alcohol. However, no specific examples or optimized conditions for this reduction on this compound have been reported.

Functional Group Interconversions on the Carbon Skeleton of this compound

The carbon skeleton of this compound offers several sites for potential functional group interconversions, which could lead to a diverse array of novel compounds.

The alkyl chain of this compound, particularly the positions alpha to the carboxylic acid and the amino group, as well as the methylene groups flanked by the gem-dimethyl group, could theoretically be functionalized. Methods such as radical halogenation could introduce a handle for further modifications, although the selectivity of such reactions on this specific substrate is unknown. The steric hindrance imposed by the gem-dimethyl group would undoubtedly play a significant role in directing the regioselectivity of any such functionalization.

As this compound is achiral, modifications to its side chain could introduce stereocenters. For instance, the introduction of a substituent at any of the methylene carbons would create a chiral center. The stereochemical outcome of such reactions would depend on the specific reagents and reaction conditions used. Without experimental data, any discussion of the stereochemical implications remains purely speculative.

Intramolecular Cyclization and Macrocyclization Reactions

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a prime candidate for intramolecular cyclization to form lactams. The formation of a seven-membered ring lactam would be the expected product of such a reaction, likely promoted by heat or the use of coupling agents.

Furthermore, the potential for this molecule to participate in macrocyclization reactions, either through self-condensation or by reaction with other bifunctional monomers, is an intriguing possibility for the synthesis of novel macrocyclic structures. The gem-dimethyl group would be expected to influence the conformation of the resulting macrocycle. Again, the absence of any published research in this area means that the feasibility and outcomes of such reactions are yet to be explored.

Applications of 6 Amino 4,4 Dimethylhexanoic Acid in Advanced Organic Synthesis and Materials Science Research

Utilization as a Chiral Building Block in Complex Molecule Synthesis

6-Amino-4,4-dimethylhexanoic acid serves as a valuable chiral building block in the synthesis of complex molecules. Its bifunctional nature, possessing both a primary amine and a carboxylic acid, along with a stereocenter, makes it a versatile starting material for creating a variety of intricate structures.

Precursor for Non-Natural Amino Acids and Peptide Analogues

The unique structural features of this compound make it an ideal precursor for the synthesis of non-natural amino acids and peptide analogues. These novel amino acids can be incorporated into peptides to introduce specific conformational constraints, enhance proteolytic stability, or probe biological interactions. nih.gov The gem-dimethyl group at the 4-position can influence the folding of peptide chains, leading to specific secondary structures.

The synthesis of these specialized amino acids often involves standard protection and activation chemistries common in peptide synthesis. The amino group is typically protected with a suitable group like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) to allow for controlled peptide bond formation.

Scaffold for Heterocyclic Compound Synthesis

The carbon backbone of this compound provides a versatile scaffold for the construction of various heterocyclic compounds. The presence of both an amino and a carboxyl group allows for intramolecular cyclization reactions to form lactams, a common heterocyclic motif. Furthermore, these functional groups can be chemically modified to introduce other reactive sites, enabling the synthesis of a diverse range of nitrogen-containing heterocycles. researchgate.netfrontiersin.org

The synthesis of novel heterocyclic structures is a significant area of medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals. nih.gov The gem-dimethyl group of this compound can impart specific solubility and metabolic stability properties to the resulting heterocyclic compounds.

Building Unit for Bio-Conjugates and Molecular Probes

The ability to incorporate this compound into larger biomolecules makes it a useful building unit for the creation of bio-conjugates and molecular probes. nih.gov Its amino and carboxyl groups provide convenient handles for attaching it to proteins, nucleic acids, or other molecules of biological interest.

For example, the amino group can be used to form an amide bond with a carboxyl group on a target molecule, while its own carboxyl group can be used for further modifications or attachment to a solid support. This allows for the site-specific introduction of the this compound moiety, which can act as a linker or a modulator of the conjugate's properties. The incorporation of such unnatural amino acids can confer bioorthogonality and specificity to bioconjugation reactions. nih.gov

Role in the Construction of Peptidomimetics and Cyclic Peptides

This compound plays a significant role in the design and synthesis of peptidomimetics and cyclic peptides. Its incorporation can introduce conformational rigidity and improve metabolic stability compared to natural peptides.

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

The protected form of this compound can be readily integrated into standard solid-phase peptide synthesis (SPPS) protocols. nih.govnih.govresearchgate.netpeptide.com SPPS is a cornerstone of modern peptide and protein chemistry, allowing for the efficient and automated synthesis of peptide chains on a solid support. researchgate.net

The Fmoc-protected version of this compound can be coupled to a growing peptide chain using standard coupling reagents like HBTU or HATU. The gem-dimethyl group does not typically interfere with the coupling efficiency. This allows for the precise placement of this non-natural amino acid at any desired position within a peptide sequence.

Table 1: Key Methodologies in Solid-Phase Peptide Synthesis

| Methodology | Description | Key Reagents | Advantages |

| Fmoc/tBu Strategy | The most common SPPS strategy. The N-terminal Fmoc group is removed by a weak base (e.g., piperidine), and side-chain protecting groups are acid-labile (e.g., tBu). | Fmoc-amino acids, Piperidine, TFA | Mild deprotection conditions, orthogonal protection scheme. nih.gov |

| Boc/Bzl Strategy | An older SPPS strategy. The N-terminal Boc group is removed by a moderate acid (e.g., TFA), and side-chain protecting groups are removed by a strong acid (e.g., HF). | Boc-amino acids, TFA, HF | Useful for certain complex or modified peptides. |

Solution-Phase Coupling Strategies for Macrolactone/Macrolactam Formation

Beyond linear peptides, this compound is instrumental in the synthesis of cyclic peptides, specifically in the formation of macrolactones and macrolactams. In these strategies, a linear peptide containing this compound is first synthesized, often using SPPS. After cleavage from the solid support, the linear peptide is subjected to a cyclization reaction in solution.

For macrolactam formation, the N-terminal amino group of the peptide chain reacts with the C-terminal carboxyl group. If this compound is at or near the N-terminus, its amino group can participate in this intramolecular amide bond formation. The gem-dimethyl group can influence the conformational preference of the linear precursor, potentially pre-organizing it for efficient cyclization.

Table 2: Common Reagents for Macrolactamization

| Coupling Reagent | Full Name | Typical Conditions |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High dilution, DIPEA |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High dilution, DIPEA |

| DPPA | Diphenylphosphoryl azide | High dilution, Base |

These solution-phase cyclizations are often carried out under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization. The choice of coupling reagent and reaction conditions is critical to achieving a good yield of the desired cyclic peptide.

Application in Polymer Chemistry and Functional Material Design

Monomer for Specialty Polymer Synthesis

No research findings are currently available on the use of this compound as a monomer for the synthesis of specialty polymers.

Linker in Advanced Polymer Architectures

There is no documented use of this compound as a linker in advanced polymer architectures in the reviewed literature.

Advanced Analytical and Spectroscopic Characterization Methodologies for 6 Amino 4,4 Dimethylhexanoic Acid in Research

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 6-Amino-4,4-dimethylhexanoic acid, providing an exceptionally accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula with high confidence, a critical first step in structural confirmation. For this compound (C₈H₁₇NO₂), the theoretical exact mass of the neutral molecule is 159.12593 Da. In HRMS analysis, the compound is typically observed as a protonated molecule, [M+H]⁺, with a theoretical m/z of 160.13321. The ability of HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, to measure this value to within a few parts per million (ppm) allows for the unambiguous confirmation of its elemental composition, distinguishing it from other isobaric compounds. nih.govwiley-vch.de

Beyond precise mass determination, tandem mass spectrometry (MS/MS) experiments on HRMS platforms are used to investigate the compound's fragmentation patterns, providing vital structural information. scispace.comresearchgate.net When the protonated molecule of an amino acid is subjected to collision-induced dissociation (CID), it typically undergoes characteristic fragmentation reactions. For protonated α-amino acids, a common fragmentation pathway involves the neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, resulting in the formation of an immonium ion. scispace.comnih.govdeepdyve.com For this compound, a key fragmentation would be the loss of the aminomethyl group and adjacent carbons, helping to pinpoint the location of the dimethyl substitution at the C4 position. High-resolution analysis of these fragment ions ensures their correct elemental formulas are assigned, further solidifying the structural elucidation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a detailed map of the carbon skeleton and the placement of protons and functional groups.

For this compound, the ¹H NMR spectrum would display distinct signals for the protons on the aliphatic chain. The two methyl groups at the C4 position are chemically equivalent and would appear as a sharp singlet, integrating to six protons. The methylene (B1212753) protons along the chain (at C2, C3, C5, and C6) would appear as multiplets, with their chemical shifts and coupling patterns providing information about their connectivity. The protons adjacent to the amino group (C6) and the carboxylic acid group (C2) would be shifted further downfield due to the electron-withdrawing effects of these functionalities.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. Key signals would include the carbonyl carbon of the carboxylic acid (~175-180 ppm), the quaternary carbon at C4, and the carbons bearing the methyl groups and the amino group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on structure-property relationships and data from analogous compounds. Actual values may vary based on solvent and pH.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (-COOH) | - | ~178 |

| C2 (-CH₂-) | ~2.2-2.4 (t) | ~35 |

| C3 (-CH₂-) | ~1.4-1.6 (m) | ~40 |

| C4 (-C(CH₃)₂-) | - | ~34 |

| C4-Methyls (-CH₃) | ~0.9 (s) | ~28 |

| C5 (-CH₂-) | ~1.3-1.5 (m) | ~45 |

| C6 (-CH₂-NH₂) | ~2.8-3.0 (t) | ~40 |

Two-dimensional (2D) NMR techniques are essential for assembling the molecular structure by establishing correlations between different nuclei. sdsu.eduprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons on C2 and C3, and between C5 and C6, confirming the connectivity of the methylene groups in the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). princeton.edu It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum. For instance, the singlet at ~0.9 ppm in the ¹H spectrum would correlate to the methyl carbon signal at ~28 ppm in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.eduprinceton.edu This is particularly crucial for identifying quaternary carbons and piecing together the molecular backbone. Key HMBC correlations for this molecule would include the correlation from the methyl protons (C4-CH₃) to the quaternary carbon (C4) and the adjacent methylene carbon (C3 and C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of their bonding connectivity. researchgate.net For a flexible acyclic molecule like this compound, NOESY can provide insights into preferred conformations in solution.

Enantiomeric purity is a critical parameter for chiral molecules. This is assessed using NMR by adding a chiral auxiliary, such as a chiral shift reagent (CSR) or a chiral solvating agent (CSA), to the sample. oup.comacs.orgoup.comresearchgate.net These reagents form transient diastereomeric complexes with the enantiomers of the analyte, which leads to separate, distinguishable signals in the NMR spectrum for each enantiomer. nih.gov Lanthanide complexes are often used as CSRs for amino acids in aqueous solutions. oup.comoup.comresearchgate.net

It is important to note that this compound, as named, is an achiral molecule because it does not possess a stereocenter. Therefore, the concept of enantiomeric purity does not apply to this specific compound. However, this technique would be essential for the analysis of chiral analogues or derivatives. If a chiral center were introduced, for example by hydroxylation or substitution at a different position on the chain, NMR with chiral auxiliaries would be the method of choice to determine the enantiomeric excess (% ee) by integrating the distinct signals of the resulting diastereomeric complexes.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of its absolute configuration. nih.gov The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice.

The determination of absolute configuration is possible due to a phenomenon known as anomalous scattering or resonant scattering. researchgate.net When the X-ray wavelength is near an absorption edge of an atom, the scattering factor for that atom becomes a complex number. This leads to small, but measurable, intensity differences between reflections that are related by inversion symmetry (Bijvoet pairs). researchgate.netresearchgate.net By analyzing these differences, the absolute arrangement of atoms in the molecule can be determined.

A significant challenge arises when determining the absolute configuration of molecules containing only light atoms (C, H, N, O), such as this compound. researchgate.net The anomalous scattering effect for these elements is very weak with commonly used X-ray sources (e.g., Cu Kα radiation). ed.ac.uk This can make the distinction between the true enantiomer and its inverted image difficult, often resulting in a low-precision determination. ed.ac.uk

To overcome this limitation, several strategies can be employed:

Use of Longer Wavelength Radiation : Synchrotron sources can provide tunable, longer wavelength X-rays (e.g., Cr Kα) which enhance the anomalous scattering effect for light atoms. ed.ac.uk

Co-crystallization : The target molecule can be co-crystallized with a chiral molecule of a known absolute configuration, which then serves as an internal reference. researchgate.netnih.gov Alternatively, co-crystallization with a compound containing a heavier atom (e.g., bromine or sulfur) can be used to produce stronger anomalous scattering signals. researchgate.net

The successful outcome of an X-ray crystallography experiment is a detailed structural model of the molecule, including precise bond lengths, bond angles, and the absolute stereochemistry at chiral centers. The quality of the structure is assessed by parameters such as the R-factor.

The table below lists key parameters typically reported in a single-crystal X-ray diffraction study.

| Parameter | Description | Typical Value/Range |

| Crystal System | The symmetry class of the crystal lattice (e.g., Orthorhombic, Monoclinic). | N/A |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁2₁2₁). | N/A |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. | Varies by compound |

| Resolution (Å) | A measure of the level of detail observed in the diffraction data. | 1.0 - 2.0 Å (good quality) |

| R-factor (R₁) | An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 (5%) for a well-refined structure |

| Flack Parameter | A parameter used to determine the absolute structure of a chiral, non-centrosymmetric crystal. A value near 0 indicates the correct enantiomer. | 0.0 (± small error) |

This table outlines the general data obtained from an X-ray crystallography experiment. The specific values for this compound would depend on the successful growth of a suitable single crystal and subsequent data collection and analysis.

Theoretical and Computational Studies of 6 Amino 4,4 Dimethylhexanoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Detailed quantum chemical calculations specifically for 6-Amino-4,4-dimethylhexanoic acid are not documented in the available literature.

Density Functional Theory (DFT) Applications for Ground State Properties

There are no specific published studies applying Density Functional Theory (DFT) to determine the ground state properties of this compound.

Ab Initio Methods for High-Accuracy Calculations

No specific high-accuracy ab initio calculations for this compound have been found in public research databases.

Conformational Analysis and Molecular Dynamics Simulations

Specific conformational analysis or molecular dynamics simulations for this compound are not available in the scientific literature.

Potential Energy Surface Mapping

A potential energy surface map for this compound has not been published.

Solvent Effects on Conformation

There are no dedicated studies on how solvents affect the conformation of this compound.

Mechanistic Investigations of Reactions Involving this compound

No theoretical studies investigating the reaction mechanisms involving this compound could be identified.

Transition State Characterization and Reaction Pathway Elucidation

The synthesis of this compound can be envisaged through several synthetic routes, with one plausible pathway being the reductive amination of a corresponding keto acid, 6-oxo-4,4-dimethylhexanoic acid. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanism of such transformations. nih.govacs.org By modeling the reaction at a quantum mechanical level, researchers can map out the entire potential energy surface, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

The characterization of a transition state (TS) is a key aspect of these studies. A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction pathway. youtube.com The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate.

For the reductive amination of 6-oxo-4,4-dimethylhexanoic acid, the reaction would likely proceed through the formation of an imine intermediate, followed by reduction. libretexts.org Computational analysis would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (the keto acid and an aminating agent like ammonia), the imine intermediate, and the final amino acid product are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures for both the imine formation and the subsequent reduction step. This involves identifying the saddle point on the potential energy surface connecting the reactant/intermediate and the intermediate/product.

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. For reactants, intermediates, and products, all calculated frequencies should be real. For a transition state, one imaginary frequency should be found, confirming its identity.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the correct reactant and product states on the potential energy surface.

A hypothetical energy profile for the synthesis of this compound via reductive amination, as could be determined by DFT calculations, is presented below.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (6-oxo-4,4-dimethylhexanoic acid + NH3) | 0.0 |

| 2 | Transition State 1 (Imine formation) | +25.3 |

| 3 | Imine Intermediate | +5.7 |

| 4 | Transition State 2 (Reduction) | +15.8 |

| 5 | Product (this compound) | -10.2 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from computational studies.

Catalyst Design Principles based on Computational Modeling

The synthesis of this compound can be significantly enhanced by the use of a catalyst. Computational modeling plays a crucial role in the rational design and optimization of catalysts for specific chemical transformations. acs.orgresearchgate.net The principles of in silico catalyst design involve a combination of quantum mechanics, molecular mechanics, and data-driven approaches to predict and improve catalytic activity and selectivity.

For the synthesis of this compound, a key step might be the asymmetric reduction of an imine intermediate to produce a specific enantiomer of the final product. Designing a chiral catalyst for this step would be a primary objective. The computational design process would typically follow these principles:

Understanding the Catalytic Cycle: The first step is to elucidate the mechanism of the catalyzed reaction using methods described in the previous section. This involves identifying all intermediates and transition states in the presence of the catalyst.

Identifying the Selectivity-Determining Step: Computational analysis can pinpoint the step in the catalytic cycle that determines the enantioselectivity of the reaction. This is often the step where the new chiral center is formed.

Descriptor-Based Screening: Quantitative Structure-Activity Relationship (QSAR) models can be developed where catalytic performance (e.g., enantiomeric excess) is correlated with various molecular descriptors of the catalyst. mdpi.com These descriptors can be steric (e.g., ligand cone angle) or electronic (e.g., HOMO/LUMO energies). Once a reliable model is built, it can be used to screen a virtual library of candidate catalysts to identify promising new structures.

High-Throughput Virtual Screening: With the increasing power of computers, it is possible to perform high-throughput virtual screening where the performance of thousands of potential catalysts is evaluated computationally. This allows for the rapid exploration of a vast chemical space. acs.org

Rational Modification of Existing Catalysts: If a known catalyst shows some activity, computational methods can be used to suggest modifications to its structure to improve its performance. For example, DFT calculations can predict how the introduction of different functional groups on a ligand will affect the energy of the enantioselectivity-determining transition state. mdpi.com

For instance, in the asymmetric hydrogenation of the imine precursor to this compound, a transition metal catalyst with a chiral ligand could be employed. Computational modeling could be used to study the interaction between the substrate and different catalyst-ligand complexes. By calculating the energies of the transition states leading to the (R) and (S) enantiomers of the product, the enantiomeric excess can be predicted.

Below is a hypothetical data table illustrating how computational screening could be used to select a catalyst for the asymmetric synthesis of this compound.

| Catalyst (Ligand) | ΔG‡(R) (kcal/mol) | ΔG‡(S) (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted ee (%) |

| Catalyst A (Ligand X) | 15.2 | 16.8 | 1.6 | 90 (S) |

| Catalyst B (Ligand Y) | 14.5 | 14.8 | 0.3 | 20 (R) |

| Catalyst C (Ligand Z) | 16.0 | 14.0 | 2.0 | 95 (R) |

Note: ΔG‡(R) and ΔG‡(S) are the free energies of activation for the formation of the R and S enantiomers, respectively. ΔΔG‡ = |ΔG‡(R) - ΔG‡(S)|. The predicted enantiomeric excess (ee) is calculated from ΔΔG‡. The data is hypothetical.

Biochemical and Biological Research Applications of 6 Amino 4,4 Dimethylhexanoic Acid Excluding Therapeutic and Clinical Investigations

Interaction with Biological Macromolecules in Research Contexts

Binding Studies with Proteins and Receptors (for structural/mechanistic insights, not therapeutic targeting)

There is no available information in the scientific literature regarding binding affinity studies of 6-Amino-4,4-dimethylhexanoic acid with any proteins or receptors for the purpose of elucidating structural or mechanistic details.

Influence on Enzyme Function and Regulation

No research has been found that investigates the effects of this compound on the function or regulation of any enzymes.

Future Research Directions and Unaddressed Challenges in the Study of 6 Amino 4,4 Dimethylhexanoic Acid

The study of unique amino acids is a cornerstone of innovation in chemistry and biology. While structurally related to the well-documented 6-aminohexanoic acid, 6-Amino-4,4-dimethylhexanoic acid presents a distinct molecular architecture due to the presence of a gem-dimethyl group on its carbon backbone. This structural feature is anticipated to impart unique properties, yet the compound remains significantly under-researched. The following sections outline critical future research directions and unaddressed challenges that could unlock its scientific and commercial potential.

Q & A

Q. What experimental strategies are recommended for synthesizing 6-Amino-4,4-dimethylhexanoic acid with high purity?

- Methodological Answer : Synthesis optimization can be achieved via tert-butyl carbamate (Boc) protection of the amino group to prevent side reactions during coupling steps. For example, tert-butyl-4,4-dimethyl-6-oxohexanoate intermediates (analogous to methods for boronohexanoic acids) can be hydrolyzed under acidic conditions to yield the target compound . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with chloroform/methanol gradients) ensures high purity. Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining for amino group detection.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR in deuterated solvents (e.g., DO or DMSO-d) to resolve methyl group signals (δ ~1.2–1.4 ppm for C4 and C6 dimethyl groups) and the carboxylic acid proton (δ ~12 ppm) .

- FT-IR : Confirm the presence of amine (N-H stretch at ~3350 cm) and carboxylic acid (C=O stretch at ~1700 cm) functional groups.

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (theoretical: CHNO, 159.23 g/mol) and fragmentation patterns.

Q. How can researchers validate the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct stability studies by incubating the compound in buffers at pH 2 (simulating gastric fluid), pH 7.4 (physiological conditions), and pH 10 (alkaline media) at 37°C. Analyze degradation products via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) and compare retention times with standards. Monitor amine group integrity using UV-Vis spectroscopy (λ = 570 nm post-ninhydrin derivatization) .

Advanced Research Questions

Q. What computational approaches can predict the interaction of this compound with enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes like aminotransferases or decarboxylases. The dimethyl groups may sterically hinder active-site access, which can be validated via free-energy perturbation (FEP) calculations .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity. Compare with experimental kinetic data from in vitro assays (e.g., enzyme inhibition studies using fluorescence-based substrates) .

Q. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Solubility Profiling : Use the shake-flask method with HPLC quantification. Test solvents like water, ethanol, DMSO, and hexane at 25°C and 37°C.

- Thermodynamic Analysis : Calculate Hansen solubility parameters to correlate solubility with solvent polarity. Contradictions may arise from polymorphic forms; characterize crystallinity via X-ray diffraction (XRD) .

Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?

- Methodological Answer :

- Coupling Agents : Use HATU or DIC/Oxyma Pure to minimize racemization at the α-carbon.

- Low-Temperature Synthesis : Conduct reactions at 0–4°C to reduce kinetic energy and epimerization.

- Chiral HPLC : Monitor enantiomeric purity using a chiral stationary phase (e.g., Chirobiotic T column) with hexane/isopropanol mobile phases .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.